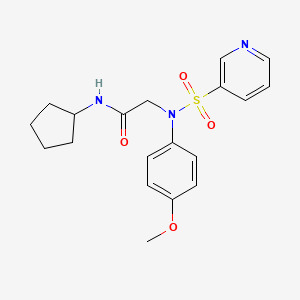
N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential use in the treatment of various autoimmune diseases. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a crucial role in the signaling pathways of immune cells.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide, as part of sulfamoyl moiety-containing compounds, has been explored for its potential as an antimicrobial agent. The study involved synthesizing new heterocyclic compounds incorporating sulfamoyl moiety to evaluate their in vitro antibacterial and antifungal activities. These compounds showed promising results, highlighting their potential use in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Versatile Reagents for N-Alkylacetamide Synthesis
The acetamide moiety, a general functional group in many pharmaceutical products, has seen innovative applications in synthetic chemistry. Research has introduced new reagents, such as p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt, acting as simple equivalents of N-acetamide nucleophiles. These compounds, through their reaction with various alkyl halides and sulfonates, afford substituted products, which can be transformed into N-alkylacetamides. This process demonstrates the role of N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide derivatives in the synthesis of pharmaceutical products (Sakai, Takenaka, Koike, Hira, & Mori, 2022).
Anticonvulsant Agents Development
Compounds containing the sulfonamide thiazole moiety, related to N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide, have been synthesized and evaluated for their anticonvulsant activity. Several synthesized compounds showed significant effects against picrotoxin-induced convulsion, with one derivative offering 100% protection. This research underlines the therapeutic potential of sulfonamide derivatives in the development of new anticonvulsant medications (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
PI3Ks Inhibitor Modification for Cancer Therapy
Modifications to N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, specifically replacing the acetamide group with alkylurea, have been researched for anticancer applications. The study synthesized derivatives to evaluate their antiproliferative activities against human cancer cell lines, aiming to retain anticancer activity while reducing toxicity. This research highlights the application of such derivatives in creating effective, low-toxicity cancer therapies (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
Insecticidal Activity of Pyridine Derivatives
Research on pyridine derivatives, including structures related to N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide, has demonstrated significant insecticidal activity. One compound in particular showed an activity fourfold that of the commercial insecticide acetamiprid against cowpea aphid, indicating the potential of these compounds in agricultural applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Propriétés
IUPAC Name |
N-cyclopentyl-2-(4-methoxy-N-pyridin-3-ylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-17-10-8-16(9-11-17)22(14-19(23)21-15-5-2-3-6-15)27(24,25)18-7-4-12-20-13-18/h4,7-13,15H,2-3,5-6,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGVBDAVSOQACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

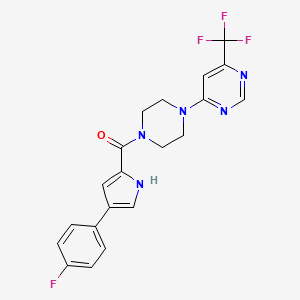
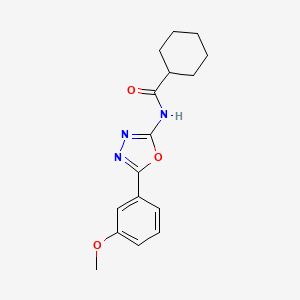

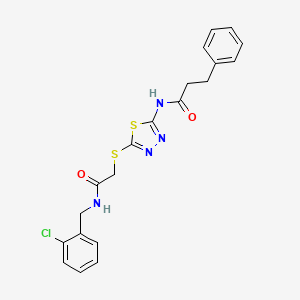
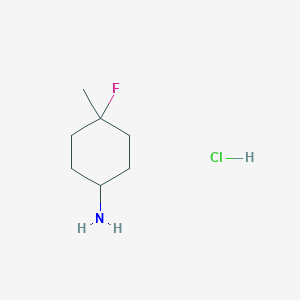
![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/no-structure.png)
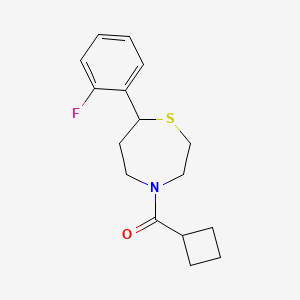


![2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile](/img/structure/B2741242.png)

![(1-(4-chlorophenyl)cyclopentyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2741245.png)
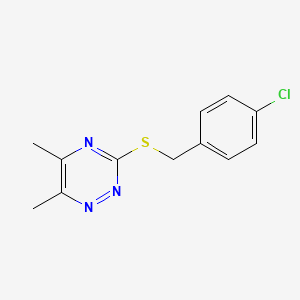
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2741247.png)